molecular formula C14H11NO2 B8504489 3-[4-(Hydroxymethyl)phenoxy]benzonitrile

3-[4-(Hydroxymethyl)phenoxy]benzonitrile

Cat. No.: B8504489
M. Wt: 225.24 g/mol
InChI Key: PLFZGHDVRRGTGM-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)phenoxy]benzonitrile is a benzonitrile derivative characterized by a hydroxymethylphenoxy substituent at the third position of the benzene ring. Its molecular formula is C₁₄H₁₁NO₂, with a molecular weight of 225.25 g/mol (calculated from and ). It serves as a key intermediate in organic synthesis, particularly in the development of kinase inhibitors and antidepressant derivatives .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenoxy]benzonitrile

InChI

InChI=1S/C14H11NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,16H,10H2

InChI Key

PLFZGHDVRRGTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)CO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-cyanophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Hydroxymethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Hydroxymethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Hydroxymethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Crisaborole Intermediate)

  • Structure: Differs by a bromo substituent at the para position of the hydroxymethylphenoxy group (C₁₄H₁₀BrNO₂; MW: 304.14) .
  • Synthesis : Produced via nucleophilic substitution with brominated precursors.
  • Applications : Acts as a protein kinase inhibitor , critical in cancer and inflammatory disease research. Its bromine atom enhances electrophilic reactivity, enabling covalent binding to kinase active sites .
  • Key Data : Purity ≥98%, used in Crisaborole (AN-2728) synthesis for atopic dermatitis treatment .

MD 780515 (3-[[4-[5-(Methoxymethyl)-2-oxo-3-oxazolidinyl]phenoxy]methyl]benzonitrile)

  • Structure: Contains a methoxymethyl-oxazolidinone ring instead of hydroxymethylphenoxy (C₂₀H₁₉N₃O₃; MW: 349.39) .
  • Pharmacology: A reversible MAO-A inhibitor with antidepressant activity. The oxazolidinone ring enhances binding affinity to monoamine oxidase, achieving efficacy at lower doses (0.1–1 mg/kg in vivo) compared to classical antidepressants .
  • Safety Profile : Minimal anticholinergic effects, distinguishing it from tricyclic antidepressants .

4-[1-(4-Dimethylamino)-1-(4-fluorophenyl)butenyl]-3-(hydroxymethyl)benzonitrile

  • Structure: Features a dimethylamino-fluorophenylbutenyl side chain (C₂₁H₂₂FN₃O; MW: 351.42) .
  • Synthesis : By-product in citalopram production, synthesized via acylation and dehydration (49% yield) .
  • Relevance : Critical for quality control in antidepressant manufacturing. The fluorophenyl group enhances blood-brain barrier permeability .

3-((4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzonitrile (Compound 22)

  • Structure : Incorporates a chlorophenyl-isoxazole moiety (C₂₄H₁₆ClN₃O₂; MW: 422.86) .
  • Synthesis : Achieved via α-bromo-m-tolunitrile coupling (97% yield) .
  • Bioactivity : Demonstrates in vitro growth inhibition (IC₅₀ < 1 µM in cancer cell lines). The isoxazole ring improves metabolic stability compared to pure benzonitrile derivatives .

4-(3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6c)

  • Structure: Contains a thioxoimidazolidinone-trifluoromethyl framework (C₂₀H₁₆F₃N₃O₂S; MW: 420.10) .
  • Activity : Androgen receptor antagonist with IC₅₀ = 12 nM. The trifluoromethyl group increases lipophilicity (logP = 3.2), enhancing cellular uptake .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituent(s) Bioactivity/Application Synthesis Yield (%)
3-[4-(Hydroxymethyl)phenoxy]benzonitrile C₁₄H₁₁NO₂ 225.25 Hydroxymethylphenoxy Kinase inhibitor intermediate N/A
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile C₁₄H₁₀BrNO₂ 304.14 Bromo, hydroxymethylphenoxy Crisaborole intermediate 77–89
MD 780515 C₂₀H₁₉N₃O₃ 349.39 Methoxymethyl-oxazolidinone MAO-A inhibitor N/A
Citalopram By-Product C₂₁H₂₂FN₃O 351.42 Dimethylamino-fluorophenyl Antidepressant impurity 49
Compound 22 (Isoxazole derivative) C₂₄H₁₆ClN₃O₂ 422.86 Chlorophenyl-isoxazole Growth inhibition 97

Key Research Findings

  • Electrophilic Reactivity : Brominated analogs (e.g., Crisaborole intermediate) exhibit enhanced kinase inhibition due to bromine’s electron-withdrawing effects .
  • Pharmacological Selectivity: MAO-A inhibitors (MD 780515) show reduced side effects compared to non-selective MAO inhibitors .
  • Stereochemical Influence : Enantiomers of hydroxymethylbenzonitrile derivatives (e.g., S-22 and R-22 in ) display divergent receptor binding, highlighting the importance of chiral synthesis .
  • Thermodynamic Stability: Isoxazole-containing derivatives () demonstrate superior metabolic stability over non-heterocyclic analogs, attributed to reduced oxidative degradation .

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